molecular formula C19H20N2O B14550243 N-[3-(9H-Carbazol-9-YL)propyl]-2-methylprop-2-enamide CAS No. 61734-63-2

N-[3-(9H-Carbazol-9-YL)propyl]-2-methylprop-2-enamide

Cat. No.: B14550243
CAS No.: 61734-63-2
M. Wt: 292.4 g/mol
InChI Key: NBNHIQCZLSCILE-UHFFFAOYSA-N
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Description

N-[3-(9H-Carbazol-9-YL)propyl]-2-methylprop-2-enamide is a compound that incorporates the carbazole heterocycle, a functional charge carrier transporting unit.

Properties

CAS No.

61734-63-2

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-(3-carbazol-9-ylpropyl)-2-methylprop-2-enamide

InChI

InChI=1S/C19H20N2O/c1-14(2)19(22)20-12-7-13-21-17-10-5-3-8-15(17)16-9-4-6-11-18(16)21/h3-6,8-11H,1,7,12-13H2,2H3,(H,20,22)

InChI Key

NBNHIQCZLSCILE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(9H-Carbazol-9-YL)propyl]-2-methylprop-2-enamide involves the incorporation of the carbazole heterocycle into a saturated polymethacrylamide backbone via a flexible alkyl chain. The synthetic route typically involves the following steps :

    Preparation of the Carbazole Intermediate: The carbazole intermediate is synthesized through a series of reactions, including nitration, reduction, and alkylation.

    Formation of the Amide Bond: The carbazole intermediate is then reacted with an appropriate amine to form the amide bond, resulting in the final compound.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N-[3-(9H-Carbazol-9-YL)propyl]-2-methylprop-2-enamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which N-[3-(9H-Carbazol-9-YL)propyl]-2-methylprop-2-enamide exerts its effects involves several key processes :

    Electric Field-Induced Reorientation: The electric field induces reorientation of the carbazole heterocycles, modulating charge transport.

    Charge Trapping/Detrapping: Charges are trapped and detrapped in localized states within the bulk of the polymer, contributing to its resistive switching behavior.

    Voltage-Induced Conformation Changes: Voltage-induced conformation changes in the polymer backbone also play a role in its electrical properties.

Comparison with Similar Compounds

N-[3-(9H-Carbazol-9-YL)propyl]-2-methylprop-2-enamide can be compared with other similar compounds, such as :

    Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound also incorporates the carbazole moiety and exhibits similar resistive switching properties.

    2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid: This compound is used in perovskite-based devices and has similar charge transport properties.

    N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide: This compound has similar structural features and is used in various applications.

The uniqueness of this compound lies in its specific combination of the carbazole moiety with a flexible alkyl chain and a polymethacrylamide backbone, which enhances its thermal and mechanical stability compared to similar polymers .

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